molecular formula C19H18FNO6S2 B2436066 Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932465-02-6

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2436066
CAS No.: 932465-02-6
M. Wt: 439.47
InChI Key: MIFFDJYNDWZVGJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

The synthesis of Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, such as enzyme activity or receptor signaling.

Comparison with Similar Compounds

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Lacks the fluoro substituent, which may result in different reactivity and binding properties.

    Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-chloro-1-benzothiophene-2-carboxylate: Contains a chloro substituent instead of a fluoro group, which can affect its chemical and biological properties.

The presence of the fluoro substituent in this compound makes it unique, as fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.

Biological Activity

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C19H18FNO6S2
Molecular Weight : 439.47 g/mol
IUPAC Name : this compound

The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the sulfamoyl group and methoxy substituents enhances its interaction with biological targets.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the benzothiophene framework followed by the introduction of the sulfamoyl and methoxy groups.

Example Synthetic Route

  • Formation of Benzothiophene : Utilizing thiophene derivatives and coupling reactions.
  • Sulfamoylation : Reaction with sulfamide derivatives to introduce the sulfamoyl group.
  • Fluorination : Employing fluorinating agents to incorporate the fluorine atom at the 4-position.
  • Esterification : Final step involving the esterification with ethyl alcohol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the NCI-60 panel.

Cytotoxicity Data

Cell Line TypeGI50 (nM) Range
Lung Cancer17.9 - 52.3
Colon Cancer22.2 - 49.4
Melanoma23.3 - 48.7
Ovarian Cancer23.0 - 61.5
Breast Cancer33.0 - 42.7

The compound demonstrated significant growth inhibition across multiple cancer types, indicating a broad spectrum of activity.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar to other benzothiophene derivatives, it competes with colchicine for binding sites on tubulin.
  • Induction of Mitotic Catastrophe : Prolonged exposure leads to abnormal mitotic figures and multinucleation in treated cells, suggesting that it disrupts normal cell division processes.

Case Studies

  • Study on Lung Cancer Cells : A study investigated the effects of this compound on A549 lung cancer cells, revealing a GI50 value of approximately 17.9 nM, showcasing its potential as a therapeutic agent in lung cancer treatment.
  • Evaluation in Ovarian Cancer Models : The compound was tested against OVCAR-3 and SK-OV-3 cell lines, resulting in GI50 values ranging from 23.0 to 61.5 nM, indicating effective cytotoxicity.

Properties

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-13-10-11(25-2)8-9-14(13)26-3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFFDJYNDWZVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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